molecular formula C15H12Cl2O B1359039 3,4-Dichloro-2'-ethylbenzophenone CAS No. 951885-03-3

3,4-Dichloro-2'-ethylbenzophenone

Cat. No. B1359039
M. Wt: 279.2 g/mol
InChI Key: YNRLWWYRIAWLNQ-UHFFFAOYSA-N
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Description

3,4-Dichloro-2’-ethylbenzophenone is a chemical compound with the linear formula C15H12Cl2O . It has a molecular weight of 279.17 . The IUPAC name for this compound is (3,4-dichlorophenyl)(2-ethylphenyl)methanone .


Molecular Structure Analysis

The molecule contains a total of 31 bonds. There are 19 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.244±0.06 g/cm3 and a predicted boiling point of 420.3±45.0 °C .

Scientific Research Applications

1. Phase Transition Studies

3,4-Dichloro-2'-ethylbenzophenone has been studied for its polymorphic phase transition properties. Research by Takahashi and Ito (2010) showed that this compound undergoes a reversible single-crystal-to-single-crystal phase transition when cooled, with distinct structural changes observed at different temperatures. This kind of study is crucial for understanding material properties under varying temperature conditions (Takahashi & Ito, 2010).

2. Environmental and Health Studies

Research has also focused on the environmental presence and health impacts of related compounds. For instance, a study by Ye et al. (2008) developed methods to measure concentrations of various environmental phenols, including derivatives of benzophenone, in human milk. This is important for assessing human exposure to these compounds (Ye, Bishop, Needham, & Calafat, 2008).

3. Synthesis and Chemical Analysis

There is considerable research on the synthesis of various derivatives and related compounds. For instance, Lee et al. (1984) studied the synthesis and diuretic activities of certain derivatives, highlighting the compound's relevance in medicinal chemistry (Lee et al., 1984). Additionally, Degtyarenko et al. (2007) explored the synthesis of certain quinoline derivatives using related compounds, which has implications in the development of new chemical entities (Degtyarenko et al., 2007).

4. Material Science and Polymer Research

In material science and polymer research, compounds like 3,4-Dichloro-2'-ethylbenzophenone play a significant role. Sumida and Vogl (1981) reported on the synthesis of functional polymers derived from similar compounds, which are vital for the development of new materials with specific properties (Sumida & Vogl, 1981).

5. Environmental Degradation and Stability Studies

Negreira et al. (2008) studied the stability of various UV filters, including benzophenone derivatives, in chlorinated water. This research is important for understanding the environmental degradation and stability of these compounds (Negreira et al., 2008).

properties

IUPAC Name

(3,4-dichlorophenyl)-(2-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O/c1-2-10-5-3-4-6-12(10)15(18)11-7-8-13(16)14(17)9-11/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRLWWYRIAWLNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257902
Record name (3,4-Dichlorophenyl)(2-ethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-2'-ethylbenzophenone

CAS RN

951885-03-3
Record name (3,4-Dichlorophenyl)(2-ethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dichlorophenyl)(2-ethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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